molecular formula C23H24Cl2N2OS B299957 N-(3,4-dichlorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide

N-(3,4-dichlorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide

Cat. No. B299957
M. Wt: 447.4 g/mol
InChI Key: TXJGHOPOATXERQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide, also known as DPTP, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DPTP belongs to the class of thiazole compounds and has been shown to exhibit potent biological activity in various preclinical studies.

Scientific Research Applications

N-(3,4-dichlorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(3,4-dichlorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, N-(3,4-dichlorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, N-(3,4-dichlorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide has been shown to protect neurons from oxidative stress and improve cognitive function.

Mechanism of Action

The exact mechanism of action of N-(3,4-dichlorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. N-(3,4-dichlorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide has been shown to exhibit potent biochemical and physiological effects in various preclinical studies. In cancer research, N-(3,4-dichlorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In inflammation research, N-(3,4-dichlorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, N-(3,4-dichlorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide has been shown to protect neurons from oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3,4-dichlorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide is its potent biological activity, which makes it an attractive candidate for therapeutic applications. N-(3,4-dichlorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide is also relatively easy to synthesize and purify, which makes it a cost-effective compound for lab experiments. However, one of the limitations of N-(3,4-dichlorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(3,4-dichlorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide. One of the areas of research is to explore the potential therapeutic applications of N-(3,4-dichlorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide in other diseases, such as cardiovascular diseases and metabolic disorders. Another area of research is to optimize the synthesis method of N-(3,4-dichlorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide to enhance its purity and solubility. Additionally, the mechanism of action of N-(3,4-dichlorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide needs to be further elucidated to fully understand its biological activity. Finally, the safety and toxicity of N-(3,4-dichlorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide need to be thoroughly evaluated before it can be considered for clinical trials.

Synthesis Methods

The synthesis of N-(3,4-dichlorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide involves the reaction of 3,4-dichloroaniline with 4-phenyl-5-propyl-2-aminothiazole in the presence of pentanoyl chloride. The reaction is carried out in anhydrous conditions and yields N-(3,4-dichlorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide as a white crystalline solid. The purity of N-(3,4-dichlorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide can be enhanced by recrystallization from a suitable solvent.

properties

Product Name

N-(3,4-dichlorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide

Molecular Formula

C23H24Cl2N2OS

Molecular Weight

447.4 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide

InChI

InChI=1S/C23H24Cl2N2OS/c1-3-5-12-21(28)27(17-13-14-18(24)19(25)15-17)23-26-22(20(29-23)9-4-2)16-10-7-6-8-11-16/h6-8,10-11,13-15H,3-5,9,12H2,1-2H3

InChI Key

TXJGHOPOATXERQ-UHFFFAOYSA-N

SMILES

CCCCC(=O)N(C1=CC(=C(C=C1)Cl)Cl)C2=NC(=C(S2)CCC)C3=CC=CC=C3

Canonical SMILES

CCCCC(=O)N(C1=CC(=C(C=C1)Cl)Cl)C2=NC(=C(S2)CCC)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.